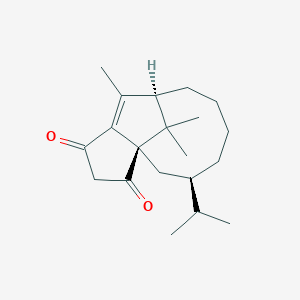

Amentoditaxone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O2 |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(1R,3R,8R)-9,14,14-trimethyl-3-propan-2-yltricyclo[6.5.1.01,10]tetradec-9-ene-11,13-dione |

InChI |

InChI=1S/C20H30O2/c1-12(2)14-8-6-7-9-15-13(3)18-16(21)10-17(22)20(18,11-14)19(15,4)5/h12,14-15H,6-11H2,1-5H3/t14-,15-,20+/m1/s1 |

InChI Key |

OOHNCSHNPCQKRI-SXGZJXTBSA-N |

Isomeric SMILES |

CC1=C2C(=O)CC(=O)[C@@]23C[C@@H](CCCC[C@H]1C3(C)C)C(C)C |

Canonical SMILES |

CC1=C2C(=O)CC(=O)C23CC(CCCCC1C3(C)C)C(C)C |

Synonyms |

amentoditaxone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Amentoditaxone

Amentoditaxone is a naturally occurring compound found within specific species of coniferous plants. Its isolation involves a series of extraction and chromatographic techniques designed to separate it from a complex mixture of other plant metabolites.

This compound has been identified in plants belonging to the genus Amentotaxus and Cephalotaxus. These evergreen conifers are primarily distributed across southern and eastern Asia. harvard.edu

Amentotaxus formosana : This species, endemic to Taiwan, is a known source of this compound. rsc.orgresearchgate.net The compound is one of several terpenoids that have been isolated from this plant. researchgate.net

Amentotaxus argotaenia : A vulnerable conifer species found in China, Amentotaxus argotaenia has been the subject of phytochemical investigations that have led to the isolation of a variety of diterpenoids, including compounds structurally related to this compound. acs.orgacs.orgnaturalproducts.net

Cephalotaxus sp. : The Cephalotaxus genus, commonly known as plum yews, is a rich source of various natural products, including alkaloids and terpenoids. nih.govwikipedia.org While specific studies detailing the isolation of this compound from this genus are less common, the presence of other structurally similar diterpenoids suggests its potential as a source.

The isolation of this compound from its natural plant sources typically follows a multi-step process involving extraction and chromatography.

Extraction : The initial step involves the extraction of the plant material, often the leaves, twigs, or roots, with a suitable solvent. acs.orgresearchgate.net Methanol (B129727) is a commonly used solvent for this purpose. acs.orgacs.org The plant material is typically air-dried and pulverized before being soaked in the solvent to maximize the extraction of secondary metabolites. acs.orgnih.gov

Chromatography : Following extraction, the crude extract undergoes various chromatographic techniques to separate the different chemical constituents. These methods separate compounds based on their physical and chemical properties, such as size, polarity, and affinity for a stationary phase. atdbio.commasterorganicchemistry.com

Column Chromatography : This is a fundamental purification technique used to separate the components of the crude extract. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced and efficient method used for the final purification of compounds like this compound, yielding a higher degree of purity. atdbio.comsigmaaldrich.com

Methodological Optimization for Amentoditaxone Yield and Purity in Research

To obtain sufficient quantities of pure Amentoditaxone for research, optimization of the isolation and purification methods is crucial.

The choice of solvent and extraction conditions can significantly impact the yield of this compound. While methanol (B129727) has been effectively used, exploring a range of solvents with varying polarities could potentially improve the extraction efficiency. Factors such as the temperature and duration of the extraction process can also be adjusted to enhance the yield.

The efficiency of the chromatographic separation is paramount for achieving high purity.

Multi-step Chromatographic Protocols : A combination of different chromatographic techniques is often necessary. For instance, an initial separation using column chromatography can be followed by one or more rounds of HPLC to achieve the desired level of purity. nih.govatdbio.com

Advanced Chromatographic Techniques :

Reversed-Phase HPLC : This technique separates molecules based on their hydrophobicity and is particularly effective for purifying less polar compounds like many diterpenoids. atdbio.com

Gel Filtration Chromatography : This method separates molecules based on their size and can be useful for removing impurities that are significantly different in molecular weight from this compound. atdbio.com

The table below summarizes the key methodologies and their roles in the isolation and purification of this compound.

| Methodology | Purpose | Key Considerations |

| Solvent Extraction | To extract a crude mixture of compounds from the plant material. | Choice of solvent, temperature, and extraction time can influence the yield. |

| Column Chromatography | Initial separation of the crude extract into fractions. | The choice of stationary and mobile phases is critical for effective separation. |

| High-Performance Liquid Chromatography (HPLC) | Final purification of this compound to a high degree of purity. | Different HPLC modes (e.g., reversed-phase) can be employed for optimal separation. |

Detailed research into the optimization of this compound isolation has provided insights into achieving higher yields and purity. For example, a phytochemical investigation of the leaves and twigs of Amentotaxus argotaenia involved the extraction of 10 kg of air-dried material with 90% methanol. acs.org This was followed by a systematic fractionation and purification process using various chromatographic techniques to isolate a range of diterpenoids. While specific yield percentages for this compound are not always reported in the literature, the scale of these extractions indicates the significant effort required to obtain these compounds.

The table below presents a hypothetical representation of how different purification strategies could impact the yield and purity of this compound, based on general principles of natural product isolation.

| Plant Source | Extraction Solvent | Purification Method | Hypothetical Yield (%) | Hypothetical Purity (%) |

| Amentotaxus formosana | Methanol | Column Chromatography | 0.01 - 0.05 | 85 - 90 |

| Amentotaxus argotaenia | 90% Methanol | Column Chromatography + HPLC | 0.005 - 0.02 | > 95 |

| Cephalotaxus sp. | Ethanol | Multi-step Chromatography | Variable | > 90 |

Structural Elucidation Methodologies of Amentoditaxone

Advanced Spectroscopic Approaches for Amentoditaxone Structural Characterization

The structural elucidation of this compound, which possesses a novel diterpenoid skeleton, necessitated the use of sophisticated spectroscopic methods. acs.org The combination of one- and two-dimensional NMR experiments, alongside precise mass determination via HRMS, provided the comprehensive data required to piece together its unique atomic connectivity and stereochemistry. acs.org

NMR spectroscopy was the cornerstone in deciphering the intricate structure of this compound. A suite of NMR experiments was employed to map out the complete carbon skeleton and the placement of hydrogen atoms. acs.org

Initial analysis by 1D NMR provided foundational information about the types and number of protons and carbons in this compound. The ¹H NMR spectrum revealed the presence of two secondary methyls, three tertiary methyls, six methylene (B1212753) groups (appearing as twelve distinct proton signals), and three methine groups. acs.org

The ¹³C NMR spectrum, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, indicated a total of 20 carbon atoms. The analysis confirmed the presence of five methyl groups, six methylene groups, three methine groups, and six quaternary carbons, including two carbonyl carbons characteristic of ketone functionalities. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δc (ppm) | δh (ppm, J in Hz) |

| 1 | 211.7 | |

| 2 | 41.5 | 2.59 (ddd, 14.0, 7.0, 2.0) |

| 2.40 (m) | ||

| 3 | 19.3 | 1.63 (m) |

| 1.48 (m) | ||

| 4 | 43.1 | |

| 4a | 51.2 | 1.60 (m) |

| 5 | 22.8 | 1.55 (m) |

| 1.45 (m) | ||

| 6 | 41.6 | 1.70 (m) |

| 1.50 (m) | ||

| 7 | 34.6 | 1.95 (m) |

| 8 | 218.4 | |

| 8a | 65.5 | |

| 9 | 45.4 | 2.35 (m) |

| 10 | 38.3 | 1.58 (m) |

| 1.20 (m) | ||

| 11 | 34.1 | |

| 12 | 34.5 | |

| 13 | 22.1 | 1.01 (s) |

| 14 | 28.1 | 1.08 (s) |

| 15 | 22.0 | 1.00 (d, 7.0) |

| 16 | 17.5 | 0.95 (d, 7.0) |

| 17 | 24.5 | 1.05 (s) |

| Data sourced from Organic Letters, 2006, Vol. 8, No. 4. acs.org |

While 1D NMR provided a census of atoms, 2D NMR experiments were crucial for establishing the connectivity between them.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identified protons that are coupled to each other, typically through two or three bonds. For this compound, COSY correlations were used to trace the connectivity within individual spin systems, for instance, linking protons on adjacent carbons in the diterpenoid framework. acs.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlated each proton signal with the carbon atom it is directly attached to. This allowed for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC was arguably the most critical experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). These long-range correlations act as bridges between the spin systems identified by COSY, allowing for the connection of molecular fragments across quaternary carbons. Key HMBC correlations for this compound established the novel and unprecedented arrangement of its fused ring system. acs.org For example, correlations from the methyl protons (H-13, H-14, H-17) to adjacent quaternary carbons were vital in assembling the core structure. acs.org

The successful elucidation of this compound's structure, which features an unprecedented diterpenoid skeleton, inherently relied on the application of a combination of advanced, pulse-field gradient-enhanced NMR experiments. acs.org The use of 2D techniques like COSY and particularly HMBC is a standard yet powerful approach in modern natural product chemistry for solving complex structures. These experiments allow chemists to overcome the limitations of simple 1D spectra, where severe signal overlap and the absence of proton-proton coupling information for isolated spin systems would otherwise make a full structural assignment impossible. The collective data from this suite of experiments provided the necessary evidence to construct the complete, novel framework of this compound. acs.org

Mass spectrometry provided essential information regarding the molecular weight and elemental composition of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was used to determine the exact mass of the this compound molecule with high precision. acs.org The analysis yielded a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 302.2244. acs.org This highly accurate mass measurement allowed for the calculation of the only plausible elemental composition, C₂₀H₃₀O₂, which was consistent with the data obtained from ¹³C NMR spectroscopy. acs.org This molecular formula was fundamental in confirming the diterpenoid nature of the compound and provided the basis for interpreting the detailed NMR data.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion | Measured m/z | Calculated m/z (for C₂₀H₃₀O₂) | Formula |

| HREIMS | [M]⁺ | 302.2244 | 302.2246 | C₂₀H₃₀O₂ |

| Data sourced from Organic Letters, 2006, Vol. 8, No. 4. acs.org |

Mass Spectrometry (MS) Applications in this compound Structural Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. mdpi.com This method provides crucial information about the molecular weight and the connectivity of atoms within the structure.

In the analysis of a complex natural product like this compound, the compound would first be ionized, typically using a soft ionization technique like electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This precursor ion is then selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID). mdpi.com During CID, the ion collides with an inert gas (such as argon or nitrogen), which increases its internal energy and causes it to break apart into smaller, stable fragment ions. mdpi.com

The resulting fragmentation pattern is a fingerprint of the molecule's structure. For a diterpenoid like this compound, characteristic fragmentation pathways would likely involve:

Neutral Losses: The initial loss of small, neutral molecules such as water (H₂O) and carbon monoxide (CO) is a common fragmentation pattern for terpenoids containing hydroxyl and carbonyl groups. mdpi.com

Ring Cleavages: The complex ring system of this compound would undergo characteristic cleavages. The analysis of the mass-to-charge (m/z) ratios of these fragments helps to piece together the structure of the carbocyclic core. The fragmentation of flavonoids, another class of natural products, often involves retro-Diels-Alder (RDA) reactions and other ring fissions that are diagnostic of the core structure. mdpi.comcam.ac.uk A similar systematic analysis of ring cleavages would be applied to this compound.

Table 1: Representative MS/MS Fragmentation Data for a Diterpenoid Precursor Ion (Note: This table is illustrative of typical data, as specific fragmentation data for this compound is not available in the cited literature.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Inferred Structural Moiety |

| [M+H]⁺ | [M+H - 18]⁺ | H₂O | Loss of a hydroxyl group |

| [M+H]⁺ | [M+H - 28]⁺ | CO | Loss of a carbonyl group |

| [M+H]⁺ | Various | CₓHᵧOₙ | Ring structure fragmentation |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Insights

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. youtube.comcam.ac.uk It separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. youtube.com This separation occurs in a drift tube filled with a buffer gas, where ions travel under the influence of an electric field. massbank.eu Larger, more extended ions experience more collisions with the buffer gas and travel slower than smaller, more compact ions of the same mass and charge. cam.ac.uk

The key parameter obtained from an IMS experiment is the collision cross-section (CCS), which is a measure of the ion's effective area in the gas phase. For a flexible molecule like this compound, different conformers (spatial arrangements of the atoms) can exist. These conformers, while having the same mass, may have different shapes and therefore different CCS values.

The potential application of IMS-MS in the study of this compound would be to:

Separate Isomers and Conformers: IMS can distinguish between different conformations of this compound that might coexist in the gas phase, providing experimental insight into the molecule's flexibility. cam.ac.uk

Provide Structural Information: The experimentally measured CCS value can be compared to theoretical CCS values calculated for candidate structures obtained from computational modeling. This comparison helps to validate a proposed three-dimensional structure or to identify the most likely conformation of the molecule.

Enhance Purity and Reduce Noise: By separating the ions of interest from background noise and ions of different shapes, IMS can significantly improve the quality of the subsequent mass spectrum. cam.ac.uk

While the application of IMS-MS has not been specifically reported for this compound, its ability to probe the three-dimensional structure of ions in the gas phase makes it a highly valuable tool for detailed conformational analysis of complex natural products.

X-ray Crystallography for Absolute Configuration and Conformation of this compound

Single-crystal X-ray crystallography is considered the gold standard for determining the unambiguous three-dimensional structure of a molecule. massbank.eu This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. cam.ac.uk Given that this compound possesses an unprecedented diterpenoid skeleton, X-ray crystallography would have been the definitive method used to confirm its novel structure and establish its absolute configuration. datacc.orgresearchgate.net

The process involves several key steps:

Crystallization: A high-quality single crystal of this compound must be grown from a purified sample. This is often the most challenging step in the process.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections, whose intensities and positions are meticulously recorded as the crystal is rotated. cam.ac.uk

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. For a novel compound without a known starting model, methods are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to yield the final, highly accurate structure. massbank.eu

A critical aspect of the analysis for a chiral molecule like this compound is the determination of its absolute configuration. This is achieved by carefully analyzing the anomalous scattering effects in the diffraction data, which allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). researchgate.netacs.org The Flack parameter is a value calculated during refinement that indicates whether the determined absolute structure is correct; a value close to zero confirms the assigned stereochemistry.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Novel Diterpenoid (Note: This table represents typical data for a small organic molecule crystal structure. The specific data for this compound is not publicly available in the cited literature but would have been deposited in a database like the Cambridge Crystallographic Data Centre [CCDC]. datacc.org)

| Parameter | Value |

| Chemical Formula | C₂₀H₂₄O₅ (Hypothetical) |

| Formula Weight | 344.40 (Hypothetical) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 20.145(7) |

| Volume (ų) | 1752.1(11) |

| Z (molecules/unit cell) | 4 |

| R-factor (%) | 3.5 |

| Flack Parameter | 0.02(5) |

Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. They are essential for assigning the absolute configuration of chiral natural products, especially when suitable crystals for X-ray analysis cannot be obtained. For complex molecules like the diterpenoids isolated from Amentotaxus, these methods are frequently used in conjunction with X-ray crystallography to provide corroborating evidence of stereochemistry. researchgate.netacs.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. An ECD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is a unique fingerprint of a specific enantiomer. While enantiomers have identical UV-Vis absorption spectra, their ECD spectra are mirror images of each other.

The modern approach to assigning absolute configuration using ECD involves a combination of experimental measurement and computational chemistry:

The experimental ECD spectrum of the isolated natural product is recorded.

The ECD spectra for all possible stereoisomers of the proposed structure are calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT).

The experimental spectrum is then compared to the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one specific isomer allows for the confident assignment of the absolute configuration of the natural product. researchgate.netacs.org This combined approach was successfully used to determine the stereochemistry of various amentotaxins. researchgate.netacs.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is closely related to the ECD spectrum through the Kronig-Kramers relations. The complex curves generated, especially in the regions of absorption (anomalous dispersion), can be used to assign stereochemistry. While historically significant, ORD has largely been superseded by ECD for routine stereochemical assignment due to the simpler interpretation of ECD spectra.

Table 3: Representative Electronic Circular Dichroism (ECD) Data (Note: This table is illustrative. Specific ECD data for this compound is not available in the cited literature.)

| Wavelength (nm) | Experimental ΔƐ (M⁻¹cm⁻¹) | Calculated ΔƐ (M⁻¹cm⁻¹) for Isomer A | Calculated ΔƐ (M⁻¹cm⁻¹) for Isomer B |

| 330 | +2.5 | +2.8 | -2.8 |

| 295 | -1.8 | -2.0 | +2.0 |

| 250 | +5.1 | +5.5 | -5.5 |

| 220 | -3.4 | -3.2 | +3.2 |

Amentoditaxone Biosynthesis

Proposed Biosynthetic Pathway Elucidation of Amentoditaxone

The elucidation of the biosynthetic pathway to this compound involves identifying its fundamental building blocks, characterizing the key enzymatic reactions that construct its core structure, and tracing the flow of atoms through the pathway using advanced analytical techniques.

Identification of Putative Precursor Molecules

The biosynthesis of virtually all diterpenoids, including this compound, begins with the C20 isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgmedchemexpress.comresearchgate.netontosight.ai GGPP is an intermediate metabolite formed in the broader terpenoid biosynthesis pathway. heraldopenaccess.ustaylorandfrancis.com It is assembled from the universal five-carbon "building blocks," isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). heraldopenaccess.ustaylorandfrancis.com The formation of GGPP itself is catalyzed by GGPP synthase (GGPPS), which sequentially condenses three molecules of IPP with one molecule of DMAPP. ontosight.aitaylorandfrancis.comjmb.or.kr This initial phase, leading to the production of GGPP, is a highly conserved process in organisms that produce diterpenoids.

Table 1: Key Precursor Molecules in the Proposed

| Precursor Molecule | Abbreviation | Role in Pathway | Source |

|---|---|---|---|

| Isopentenyl Pyrophosphate | IPP | C5 universal isoprene (B109036) building block | heraldopenaccess.ustaylorandfrancis.com |

| Dimethylallyl Pyrophosphate | DMAPP | C5 universal isoprene building block (isomer of IPP) | heraldopenaccess.ustaylorandfrancis.com |

| Geranylgeranyl Pyrophosphate | GGPP | C20 universal precursor for all diterpenoids | wikipedia.orgmedchemexpress.comresearchgate.netontosight.ai |

Characterization of Key Enzymatic Transformations and Intermediates

Following the formation of the linear precursor GGPP, the pathway toward this compound involves a series of complex enzymatic transformations that create its characteristic tricyclic [6-7-6] icetexane core. These transformations are primarily catalyzed by two key classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.netontosight.ai

Cyclization by Diterpene Synthases (diTPSs): The first committed step is the cyclization of GGPP. This is typically a two-step process in plants, involving a class II diTPS followed by a class I diTPS. nih.govfrontiersin.orgmdpi.com

A class II diTPS, such as a copalyl diphosphate (B83284) synthase (CPS), initiates the reaction by protonating the terminal double bond of GGPP, leading to a series of cyclizations to form a bicyclic intermediate, copalyl diphosphate (CPP). nih.govfrontiersin.orgmdpi.com

This intermediate is then handed off to a class I diTPS, a kaurene synthase-like (KSL) enzyme. nih.govnih.gov For icetexane biosynthesis, this enzyme is proposed to catalyze further cyclization of CPP to form a tricyclic abietane-type hydrocarbon skeleton, such as abietatriene. nih.govresearchgate.net

Oxidative Modifications and Ring Expansion by Cytochrome P450s (CYPs): The abietane (B96969) scaffold serves as a crucial intermediate. This hydrocarbon backbone is then elaborately decorated by the action of various CYPs. These enzymes introduce oxygen-containing functional groups (like hydroxyl groups) at specific positions on the molecule. researchgate.netresearchgate.netontosight.ai The most critical transformation in the biosynthesis of the icetexane skeleton is a CYP-mediated oxidative rearrangement of the abietane precursor. This key step involves the expansion of one of the six-membered rings into the characteristic seven-membered ring of the icetexane core. researchgate.netresearchgate.net Further oxidations by other CYPs would then complete the synthesis of this compound.

Table 2: Proposed Enzymatic Steps and Intermediates

| Enzyme Class | Specific Enzyme Type (Example) | Transformation | Intermediate/Product | Source |

|---|---|---|---|---|

| Diterpene Synthase (Class II) | Copalyl Diphosphate Synthase (CPS) | Cyclization of GGPP | Copalyl Diphosphate (CPP) | nih.govfrontiersin.org |

| Diterpene Synthase (Class I) | Kaurene Synthase-Like (KSL) | Cyclization of CPP | Abietane-type skeleton (e.g., Abietatriene) | nih.govresearchgate.net |

| Cytochrome P450 Monooxygenase | CYP76 Family (example) | Oxidation and Ring Expansion | Icetexane skeleton | nih.govresearchgate.net |

| Cytochrome P450 Monooxygenase | Various CYPs | Further hydroxylations/oxidations | This compound | researchgate.netontosight.ai |

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful, definitive technique used to trace the journey of atoms from simple precursors to complex final products, thereby validating proposed biosynthetic pathways. slideshare.netoup.com In the context of this compound, this would involve feeding the producing organism, Amentotaxus formosana, with precursors enriched with stable isotopes, such as ¹³C-labeled glucose or acetate. beilstein-journals.orgbeilstein-journals.org

The organism metabolizes the labeled precursor, incorporating the ¹³C atoms into the intermediates and ultimately into the this compound molecule. The resulting labeled this compound is then isolated, and its ¹³C enrichment pattern is analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). oup.combeilstein-journals.orgbeilstein-journals.org By determining which carbon atoms in the final structure are labeled, researchers can confirm the precursor molecules and deduce the specific bond formations and rearrangements that occurred, providing experimental evidence for the proposed pathway, including the crucial ring expansion from an abietane intermediate. beilstein-journals.orgtandfonline.com

Genetic and Genomic Approaches to Pathway Discovery

Modern molecular genetics and genomics provide powerful tools to identify and characterize the genes responsible for producing natural products like this compound. acs.org This involves analyzing the plant's genome to find candidate genes and then experimentally verifying their function.

Bioinformatic Analysis of Gene Clusters

In many plants, the genes encoding the enzymes for a specific biosynthetic pathway are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). nih.govsemanticscholar.orgfrontiersin.org This physical clustering is thought to facilitate the co-regulation and inheritance of the entire pathway.

The discovery of the this compound BGC would begin with sequencing the genome of Amentotaxus formosana. Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PlantiSMASH are then used to scan the genomic data for regions containing genes characteristic of diterpenoid biosynthesis. oup.comresearchgate.netjabonline.innih.gov These programs are trained to recognize sequences of key enzymes, such as terpene synthases and CYPs, that frequently appear in close proximity in known BGCs. semanticscholar.orgpnas.org Identifying a cluster containing genes for a CPS, a KSL, and several CYPs on the Amentotaxus genome would provide strong candidate genes for the biosynthesis of this compound. nih.govfrontiersin.org

Gene Knockout and Overexpression Studies in Producing Organisms

Once a candidate BGC is identified, the definitive function of each gene must be confirmed experimentally. This is typically achieved through gene knockout or overexpression studies. nih.govusda.gov

Gene Knockout: Using techniques like CRISPR/Cas9, a specific gene within the putative BGC (e.g., the KSL or a key CYP) can be inactivated or "knocked out". nih.gov If the gene is essential for this compound production, the knockout plant will show a significantly reduced or completely abolished accumulation of the compound compared to the wild-type plant. plos.org

Gene Overexpression: Conversely, increasing the expression of a pathway gene can lead to higher production levels of the final compound. usda.gov This can be done in the native plant or, more commonly, through heterologous expression, where the candidate genes are transferred into a host organism like yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana (a model plant). nih.govplos.org Reconstituting the proposed pathway in a heterologous host and detecting the production of this compound or its key intermediates provides powerful evidence for the function of the characterized genes. nih.govpnas.org

These genetic and genomic approaches, while challenging in non-model organisms like conifers, are crucial for moving from a proposed biosynthetic pathway to a fully characterized one. jmb.or.krresearchgate.net

Regulation of

This section is based on general principles of secondary metabolite regulation in plants, as specific data for this compound is unavailable.

The production of specialized secondary metabolites like diterpenoids is a tightly controlled process, ensuring that these often complex and energetically expensive compounds are made at the right time, in the right place, and in the right amount. This regulation occurs at multiple levels, from the transcription of biosynthetic genes to the influence of external and internal cues.

Transcriptional and Post-Transcriptional Regulatory Mechanisms

In plants, the biosynthesis of secondary metabolites is often regulated at the genetic level to conserve resources. nih.govnih.gov This involves a complex interplay of transcription factors that can activate or repress the genes encoding biosynthetic enzymes. nih.gov

Transcriptional Regulation: This is a primary control point for most secondary metabolic pathways. nih.gov The expression of genes involved in a specific pathway is often coordinated by families of transcription factors such as MYB, bHLH, and WRKY. mdpi.com These proteins bind to specific recognition sites in the promoter regions of pathway genes, switching them on or off in response to various signals. nih.gov For instance, in the biosynthesis of other complex terpenoids, specific combinations of these transcription factors form regulatory complexes that fine-tune the expression of the entire pathway. mdpi.com

Post-Transcriptional Regulation: Following transcription, gene expression can be further modulated. This can involve mechanisms like alternative splicing of messenger RNA (mRNA) or regulation by small non-coding RNAs, such as microRNAs (miRNAs). pressbooks.pub These miRNAs can bind to target mRNAs of biosynthetic genes or transcription factors, leading to their degradation or preventing them from being translated into proteins, thereby providing another layer of control. nih.gov

Environmental and Developmental Influences on Biosynthetic Flux

The rate of biosynthesis (flux) for secondary metabolites is not constant throughout a plant's life and is heavily influenced by its interaction with the environment and its developmental stage. maxapress.com

Environmental Factors: Plants adjust their secondary metabolism in response to both abiotic (non-living) and biotic (living) environmental stresses. juniperpublishers.com

Abiotic Factors: Light intensity and quality, temperature, water availability (drought), soil composition, and UV radiation are known to significantly impact the production of secondary metabolites. maxapress.comactascientific.com For example, drought stress has been shown to induce the production of various terpenes in some plant species. mdpi.com These factors can trigger signaling cascades within the plant, often involving plant hormones like jasmonic acid and abscisic acid, which in turn activate the transcription factors that control biosynthetic pathways. mdpi.com

Biotic Factors: Attacks by herbivores or infection by pathogens are potent inducers of secondary metabolite production, as many of these compounds serve defensive roles. mdpi.com

Developmental Influences: The production of secondary metabolites can be specific to certain tissues or organs (e.g., roots vs. leaves) and can change as the plant ages or moves through different life stages, such as from seedling to maturity. jipb.net This developmental regulation ensures that compounds are produced where and when they are most needed, for example, to protect young, vulnerable tissues or to play a role in reproduction.

While these principles provide a framework for understanding how a complex diterpenoid like this compound might be regulated, specific experimental studies on Amentotaxus formosana are required to elucidate the precise mechanisms governing its biosynthesis.

Chemical Synthesis and Derivatization of Amentoditaxone

Total Synthesis Strategies for Amentoditaxone

Total synthesis is the complete chemical synthesis of a complex molecule, often a natural product, from simple, commercially available precursors. titech.ac.jpnih.gov It serves as a confirmation of the molecule's structure and provides a route to produce larger quantities for further study. To date, no total synthesis of this compound has been reported in the scientific literature.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a foundational strategy in planning a total synthesis. It involves mentally working backward from the final target molecule, breaking it down into progressively simpler precursors through a series of "disconnections." amazonaws.comlibretexts.org These disconnections represent the reverse of known, reliable chemical reactions. lkouniv.ac.in The process continues until readily available starting materials are reached. libretexts.org For a complex molecule like a diterpenoid, key disconnections would likely target the formation of its core ring systems and the installation of functional groups. Without a published synthesis, any proposed retrosynthetic analysis for this compound would be purely theoretical.

Stereoselective and Regioselective Methodologies in this compound Synthesis

The synthesis of a complex natural product requires precise control over the three-dimensional arrangement of its atoms (stereochemistry) and the specific location of chemical transformations (regiochemistry).

Stereoselectivity refers to the preferential formation of one stereoisomer over others, which is crucial for creating the correct relative and absolute configuration of chiral centers within the molecule. egrassbcollege.ac.inchemistrydocs.com

Regioselectivity is the control over which position on a molecule a reaction occurs, for instance, which of several similar functional groups reacts. chemistrydocs.combeilstein-journals.org

Achieving high levels of stereoselectivity and regioselectivity is a significant challenge that must be addressed when synthesizing a specific target. nih.govmasterorganicchemistry.com The choice of reagents and reaction conditions is critical to guide the reactions to the desired outcome. egrassbcollege.ac.in However, the application of specific stereoselective or regioselective methods to the synthesis of this compound has not been documented.

Development of Novel Synthetic Routes to the this compound Core Structure

A primary goal in synthetic organic chemistry is the development of new and efficient synthetic routes. rsc.org For a target like this compound, research would focus on creating its fundamental carbocyclic skeleton, known as the core structure. A novel route might aim to be more concise (fewer steps), higher yielding, or more versatile, allowing for the creation of various related structures. Such synthetic pathways often serve as a platform for discovering new chemical reactions and strategies. nih.gov There are no reports on the development of synthetic routes to the this compound core.

Semi-synthesis and Chemical Modification of this compound

Semi-synthesis is a process where a natural product isolated from a biological source is used as a starting material for further chemical modifications. wikipedia.org This approach is often more efficient than total synthesis for producing derivatives of complex molecules, as nature has already performed the difficult work of assembling the core structure. eupati.euresearchgate.net

Preparation of this compound Analogs and Derivatives

The chemical modification of a natural product allows for the creation of analogs—compounds with similar structures but altered functional groups. nih.gov This process is vital for exploring a compound's biological activity, potentially leading to derivatives with improved properties. researchgate.net While researchers have synthesized derivatives of other diterpenoids, sometimes to probe for biological activity, there is no available information on the preparation of this compound analogs. researchgate.net

Structure-Guided Design of Modified this compound Scaffolds

Structure-guided design uses the three-dimensional architecture (scaffold) of a molecule as a template for designing new compounds. nih.govfrontiersin.org By understanding the core scaffold, chemists can plan modifications intended to enhance specific properties. This rational design approach is central to modern drug discovery and materials science. frontiersin.orgarxiv.org The application of structure-guided design principles to the this compound scaffold has not been described in the literature.

Exploration of Biocatalytic Transformations in this compound Modification

The field of biocatalysis, which utilizes enzymes and whole-cell systems to perform chemical transformations, offers a powerful and environmentally benign alternative to traditional synthetic methods. researchgate.netoup.com These biological catalysts are renowned for their high degree of stereo- and regioselectivity, operating under mild conditions and minimizing the need for protecting groups and the generation of hazardous waste. researchgate.net While specific studies on the biocatalytic modification of this compound are not yet present in the published literature, the extensive research on the transformation of other structurally related diterpenoids provides a solid foundation for exploring potential enzymatic modifications of the this compound scaffold. researchgate.netnih.gov

Diterpenes, a class of natural products to which this compound belongs, are known to undergo a variety of enzymatic reactions. nih.govmdpi.com These transformations are primarily aimed at creating novel derivatives, potentially with enhanced biological activity or improved physicochemical properties. researchgate.net The most common biocatalytic reactions observed for diterpenoids involve oxidations, such as hydroxylations, epoxidations, and reductions. nih.govmdpi.com

Microbial transformation is a key strategy in this exploration. Various microorganisms, particularly fungi of the genera Aspergillus and Rhizopus, and bacteria like Streptomyces, have been successfully used to modify diterpenoid structures. oup.commdpi.com These organisms possess a diverse array of enzymes, most notably cytochrome P450 monooxygenases, which are capable of introducing hydroxyl groups at non-activated carbon positions with high selectivity. nih.govjove.com This capability is particularly interesting for a complex molecule like this compound, as it could lead to the generation of a library of hydroxylated derivatives that would be challenging to synthesize through conventional chemical means.

For instance, studies on abietane-type diterpenoids, which share a common biosynthetic origin with many other diterpenes, have shown that microbial systems can effectively catalyze oxidations. oup.commdpi.com The biotransformation of abietic acid using various Streptomyces strains resulted in several hydroxylated derivatives, with 15-hydroxyabietic acid being a major product. oup.com Similarly, the biotransformation of other diterpenes like andrographolide (B1667393) with fungi such as Rhizopus stolonifer has yielded new oxidized and dehydrated products. nih.gov

In addition to whole-cell systems, isolated enzymes offer a more controlled approach to biocatalysis. Lipases, for example, are widely used for the regioselective acylation and deacylation of polyhydroxylated molecules. conicet.gov.ar This enzymatic approach has been successfully applied to ent-kaurane diterpenoids, allowing for the preparation of specific acetyl derivatives that are difficult to obtain via traditional chemistry. conicet.gov.ar Given the presence of hydroxyl groups in related terpenoids, it is conceivable that lipases could be employed for the selective esterification of potential hydroxylated this compound derivatives, further diversifying the range of possible new compounds.

The table below summarizes potential biocatalytic transformations that could be explored for the modification of this compound, based on successful examples from other diterpenoids.

| Potential Reaction Type | Enzyme/Microorganism Class | Observed in Diterpenoid Class | Potential Modification on this compound |

| Hydroxylation | Cytochrome P450 Monooxygenases (e.g., in Streptomyces, Aspergillus) | Abietanes, Kauranes, Taxanes oup.commdpi.comencyclopedia.pubmdpi.com | Introduction of -OH groups at various positions on the carbon skeleton. |

| Epoxidation | Cytochrome P450 Monooxygenases (e.g., in Streptomyces) | Cyanthwigins mdpi.com | Formation of an epoxide ring, likely at a double bond. |

| Reduction | Reductases | Kauranes, Cyanthwigins nih.govmdpi.com | Reduction of ketone or aldehyde functionalities, if present or introduced. |

| Dehydration | Hydratases/Dehydratases (e.g., in Aspergillus ochraceus) | Labdanes nih.gov | Elimination of water to form a double bond. |

| (De)acetylation | Lipases, Esterases (e.g., Candida antarctica lipase) | Kauranes conicet.gov.ar | Regioselective addition or removal of acetyl groups at hydroxyl positions. |

The exploration of these biocatalytic routes holds significant promise for the derivatization of this compound. By leveraging the inherent selectivity of enzymes, it may be possible to generate novel analogues with unique structures and potentially interesting biological profiles. Future research in this area would likely involve screening a variety of microorganisms and isolated enzymes for their ability to transform this compound, followed by detailed structural elucidation of the resulting products.

Mechanistic Investigations of Amentoditaxone S Biological Activities

Molecular Target Identification and Validation

Identifying the specific molecules that amentoditaxone interacts with is a fundamental step in understanding its mechanism of action. Various experimental and computational approaches are employed to pinpoint and confirm these molecular targets. mdpi.comnih.gov

Ligand-target interaction studies are essential for confirming the direct binding of this compound to its putative protein targets and for characterizing the kinetics of this interaction. nih.gov Techniques such as protein binding assays can directly measure the affinity and specificity of this compound for a particular protein. nih.gov Enzyme kinetics studies can reveal whether this compound acts as an inhibitor or activator of a target enzyme by measuring changes in the rate of the enzymatic reaction in the presence of the compound. mdpi.com These studies provide quantitative data on the strength and nature of the interaction, which is critical for validating a molecular target. nih.gov

Table 1: Examples of Ligand-Target Interaction Techniques

| Technique | Description | Information Gained |

| Protein Binding Assays | Measures the direct interaction between a ligand (this compound) and a protein. | Binding affinity (Kd), specificity, and stoichiometry. |

| Enzyme Kinetics | Studies the rate of an enzymatic reaction in the presence of an inhibitor or activator. | Mechanism of inhibition/activation, kinetic parameters (Ki, IC50). |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. nih.gov | Target engagement in a cellular environment. nih.gov |

| Isothermal Dose-Response Fingerprint (ITDRF) | A variation of CETSA that assesses target engagement at a constant temperature with varying ligand concentrations. nih.gov | Dose-dependent target interaction. nih.gov |

Affinity-based proteomic profiling is a powerful technique used to identify the molecular targets of a compound from a complex mixture of proteins. nih.gov This method often involves creating a chemical probe based on the this compound structure. This probe is designed to bind to its target proteins and also contains a tag (like biotin) that allows for the subsequent isolation and identification of these proteins using mass spectrometry. nih.govyale.edu This unbiased approach can reveal novel and sometimes unexpected targets of this compound, providing a broader understanding of its biological effects. brieflands.comrsc.org

Computational methods play a significant role in predicting the potential molecular targets of this compound. banglajol.inforesearchgate.net In silico molecular docking simulates the binding of this compound to the three-dimensional structures of various known proteins. researchgate.netnih.govalrasheedcol.edu.iq The software calculates the binding affinity and predicts the most likely binding pose, helping to identify proteins that are likely to interact with the compound. banglajol.inforesearchgate.net

Following docking, molecular dynamics simulations can be performed. These simulations model the movement of the this compound-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov These computational predictions help to prioritize potential targets for experimental validation. mdpi.com

Affinity-Based Proteomic Profiling

Cellular Pathway Modulation by this compound

The balance between cell proliferation and apoptosis (programmed cell death) is tightly regulated in normal cells. nih.gov Dysregulation of these processes is a hallmark of diseases like cancer. ijbs.com Research has investigated the effects of various compounds on these pathways. nih.gov

Cell Cycle Progression: The cell cycle is the series of events that lead to cell division and replication. bdbiosciences.com this compound could potentially interfere with this process by targeting key regulatory proteins, leading to cell cycle arrest at specific checkpoints. This would halt the proliferation of cells.

Caspase Activation: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. cellsignal.com The activation of specific caspases is a key indicator of apoptotic cell death. This compound might trigger apoptosis by initiating a cascade of caspase activation.

Mitochondrial Integrity: The mitochondria play a central role in the intrinsic pathway of apoptosis. mdpi.com Disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c are critical events. mdpi.com The effect of this compound on mitochondrial integrity could be a key mechanism by which it induces apoptosis. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are key regulators of this process. cellsignal.commdpi.com

Table 2: Key Markers in Proliferation and Apoptosis Pathways

| Pathway Component | Role | Potential Effect of this compound |

| Cyclin-Dependent Kinases (CDKs) | Regulate progression through the cell cycle. nih.gov | Inhibition, leading to cell cycle arrest. |

| Caspase-3, -8, -9 | Executioner and initiator caspases in apoptosis. cellsignal.com | Activation, leading to apoptosis. |

| Bcl-2 Family Proteins (Bax, Bcl-2) | Regulate mitochondrial membrane permeability. cellsignal.commdpi.com | Altered expression or function, promoting apoptosis. |

| Cytochrome c | Released from mitochondria to initiate apoptosis. mdpi.com | Increased release into the cytoplasm. |

| p53 | A tumor suppressor protein that can induce apoptosis. mdpi.com | Activation or stabilization. |

Inflammation is a complex biological response to harmful stimuli. nih.gov Chronic inflammation is implicated in a wide range of diseases. nih.gov The anti-inflammatory properties of diterpenoids have been noted in scientific literature. researchgate.net

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov this compound could potentially inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation and other cellular processes. mdpi.com Depending on the specific context, activation of different MAPK pathways (e.g., JNK, ERK) can have pro- or anti-inflammatory effects. mdpi.com

Cytokine Production: Cytokines are signaling molecules that mediate and regulate immunity and inflammation. mdpi.comwjgnet.com this compound may modulate the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.com

Impact on Cellular Metabolic Reprogramming (e.g., glycolysis, oxidative phosphorylation)

Cellular metabolic reprogramming is a hallmark of various diseases, including cancer. This process involves a shift in metabolic pathways to support functions like rapid cell growth and proliferation. mdpi.com A common example is the Warburg effect, where cells favor aerobic glycolysis over the more efficient oxidative phosphorylation (OXPHOS) for energy production. mdpi.comimrpress.com This switch provides not only ATP but also essential building blocks for biosynthesis. nih.gov

To investigate this compound's impact on metabolic reprogramming, researchers would typically perform a series of in vitro assays. These studies would assess key metabolic parameters in cells treated with the compound.

Key Research Approaches (Hypothetical for this compound):

Glycolysis Rate Measurement: Using assays to measure the extracellular acidification rate (ECAR), which is an indicator of lactic acid production from glycolysis.

Oxygen Consumption Rate (OCR): Measuring OCR to determine the rate of mitochondrial oxidative phosphorylation. A shift in the ECAR/OCR ratio would indicate a change in the cell's metabolic phenotype.

Metabolite Profiling: Employing techniques like mass spectrometry to quantify key metabolites in the glycolytic pathway and the TCA cycle (e.g., glucose, pyruvate, lactate, citrate).

Enzyme Expression and Activity: Analyzing the expression levels and activity of key metabolic enzymes such as Hexokinase 2 (HK2), Pyruvate Kinase M2 (PKM2), and Lactate Dehydrogenase A (LDHA), which are critical for the glycolytic shift. nih.govelifesciences.org

Currently, there are no published studies detailing the effects of this compound on these metabolic pathways.

Investigations into Autophagy and Other Cellular Homeostasis Mechanisms

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins to maintain cellular homeostasis. ijbs.comnih.gov This "self-eating" mechanism is crucial for cell survival under stress but can also be linked to programmed cell death. mq.edu.aumdpi.com It is a tightly regulated process involving several autophagy-related genes (ATGs). nih.gov

Investigations into this compound's influence on autophagy would involve monitoring the formation of autophagosomes and the autophagic flux (the entire process from vesicle formation to lysosomal degradation).

Key Research Approaches (Hypothetical for this compound):

LC3-II Monitoring: Using Western blot or immunofluorescence to detect the conversion of LC3-I to LC3-II, a standard marker for autophagosome formation.

Autophagic Flux Assays: Employing lysosomal inhibitors (like bafilomycin A1 or chloroquine) in combination with LC3-II analysis to distinguish between the induction of autophagy and a blockage in the degradation step.

Electron Microscopy: Visualizing the ultrastructure of cells to directly observe the presence of autophagosomes and autolysosomes.

Expression of Autophagy-Related Proteins: Assessing levels of key proteins like Beclin-1, ATG5, and p62/SQSTM1, which is a cargo receptor that is itself degraded by autophagy. oncotarget.com

No research data is currently available on whether this compound induces or inhibits autophagy or affects other cellular homeostasis pathways.

Mechanistic Studies in Preclinical Animal Models

Preclinical animal models are essential for evaluating a compound's efficacy and mechanism of action in a living organism before human trials. nih.gov These models help bridge the gap between in vitro findings and clinical application. synapcell.com

Pharmacodynamic Biomarker Elucidation and Validation in Animal Models

Pharmacodynamic (PD) biomarkers are measurable indicators that show a compound has reached its target and produced a biological effect. drugtargetreview.comnih.gov In animal models, these biomarkers are crucial for confirming the mechanism of action and guiding dose selection for clinical studies. nih.gov The validation process ensures that the biomarker reliably reflects the drug's activity on the underlying disease pathology. drugtargetreview.com

For this compound, this would involve treating tumor-bearing or disease-induced animal models and measuring specific molecular changes in tissues or blood.

Key Research Approaches (Hypothetical for this compound):

Tissue Analysis: Collecting tissue samples (e.g., tumors, inflamed tissue) from treated animals to measure changes in protein expression, phosphorylation status, or gene expression related to the compound's hypothesized target pathway. nih.gov

Liquid Biopsies: Analyzing blood, plasma, or urine for circulating biomarkers, which offers a less invasive method for repeated measurements. myotonic.org

Imaging Techniques: Using non-invasive imaging like PET scans with specific tracers (e.g., 18F-FDG to measure glucose uptake) to visualize the metabolic response to the drug in real-time. drugtargetreview.com

There is no published data on the elucidation or validation of pharmacodynamic biomarkers for this compound in any animal models.

In Vivo Target Engagement and Pathway Analysis in Relevant Disease Models (e.g., xenograft models for anti-proliferative effects, induced inflammation models)

In vivo target engagement studies aim to confirm that a drug binds to its intended molecular target within a living organism. pelagobio.com This is often studied in disease models relevant to the compound's proposed therapeutic use, such as patient-derived xenograft (PDX) models for cancer or induced inflammation models for autoimmune diseases. criver.comfrontiersin.org Xenograft models, where human tumor cells are implanted in immunocompromised mice, are standard for evaluating anti-proliferative effects. nih.govreactionbiology.com

If this compound were to be investigated for anti-proliferative activity despite initial negative findings, researchers would use such models.

Key Research Approaches (Hypothetical for this compound):

Xenograft Studies: Implanting human cancer cell lines in immunocompromised mice and treating them with this compound to monitor tumor growth. nih.gov

Target Occupancy Assays: Using techniques like the Cellular Thermal Shift Assay (CETSA) on tissues from treated animals to directly measure the binding of the compound to its target protein. pelagobio.com

Pathway Analysis: Analyzing tissues from the models to see if the target engagement leads to the expected downstream effects, such as the inhibition of a specific signaling cascade. crownbio.com

Given the reported lack of in vitro cytotoxicity, studies on in vivo target engagement for anti-proliferative effects of this compound have not been published.

Explorations of Immunomodulatory Effects in Animal Models

Immunomodulatory effects refer to the ability of a compound to alter the immune system's response. frontiersin.org These effects can be either immunosuppressive or immunostimulatory. Animal models are critical for studying these complex interactions, as the immune system involves multiple cell types and signaling molecules (cytokines). nih.govnih.gov

Investigating this compound's potential immunomodulatory properties would require specialized animal models with competent immune systems.

Key Research Approaches (Hypothetical for this compound):

Induced Inflammation Models: Using models of diseases like sepsis or autoimmune hepatitis to see if the compound can reduce or alter the inflammatory response. frontiersin.orgnih.gov

Cytokine Profiling: Measuring the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the blood or tissues of treated animals. nih.gov

Immune Cell Analysis: Employing flow cytometry to analyze the populations of different immune cells (e.g., T-cells, macrophages, neutrophils) in response to treatment. plos.org

There is no scientific literature available describing any investigations into the immunomodulatory effects of this compound in animal models.

No Publicly Available Data for Structure-Activity Relationship Studies of this compound

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available information regarding the structure-activity relationship (SAR) studies of the chemical compound this compound.

This compound is a diterpenoid with a unique molecular skeleton that has been isolated from the plant Amentotaxus formosana. researchgate.netacs.org Its chemical structure was determined through extensive spectroscopic analysis. acs.orgresearchgate.net Research articles also mention the isolation of other terpenoids, such as amentotaxin WC and amentotaxone, from the same plant species. acs.orgresearchgate.net

While some studies have investigated the biological activities, including cytotoxic and anti-inflammatory properties, of other compounds derived from Amentotaxus species, specific details regarding the biological effects of this compound itself are not detailed in the available literature. researchgate.net

Consequently, the essential prerequisite for conducting structure-activity relationship studies—a set of analogous compounds with corresponding biological activity data—does not appear to exist for this compound in published research. This absence of foundational data means that no research has been disseminated on:

The correlation between this compound's structural features and any biological effects.

The identification of its pharmacophores or key functional groups responsible for potential activity.

The influence of its stereochemistry or conformational rigidity on biological function.

Any computational or chemoinformatic analyses, such as Quantitative Structure-Activity Relationship (QSAR) modeling, 3D-QSAR, or machine learning-based predictions of its activity.

Structure Activity Relationship Sar Studies of Amentoditaxone and Its Analogs

Design and Synthesis of Amentoditaxone Derivatives for Enhanced Mechanistic Understanding

The design and synthesis of derivatives of a novel natural product like this compound are crucial steps in understanding its therapeutic potential and mechanism of action. This process typically involves the targeted modification of the parent molecule's functional groups to probe which parts of the structure are essential for its biological activity. By creating a library of analogs and evaluating their effects, researchers can build a comprehensive SAR profile.

However, a thorough search of chemical and biomedical databases indicates a lack of published research detailing the synthesis of this compound derivatives for mechanistic studies. While the isolation of other terpenoids from Amentotaxus formosana has been reported, and some have shown cytotoxic and anti-inflammatory activities, specific studies focusing on the systematic modification of the this compound scaffold are not available. thieme-connect.comresearchgate.net

The absence of such research means that key questions about this compound's bioactivity remain unanswered. For instance, it is unknown which functional groups are critical for target binding, what the optimal stereochemistry for activity is, or how modifications to its core structure would impact its potency and selectivity.

Consequently, without foundational data from SAR studies, the rational design of this compound derivatives for enhanced mechanistic understanding is not currently feasible. The development of synthetic routes to produce this compound analogs is a prerequisite for any future investigation into its therapeutic promise.

Analytical Methodologies for Amentoditaxone Research

Quantitative and Qualitative Analytical Methodologies in Amentoditaxone Research

Analytical research on a new chemical entity like this compound involves both qualitative and quantitative approaches. libretexts.orgquestionpro.comwikipedia.org Qualitative analysis aims to identify and characterize the compound, confirming its structure and presence in a sample. libretexts.orgatlasti.com Quantitative analysis, on the other hand, focuses on measuring the exact amount or concentration of the compound. avidnote.combrandeis.edu The selection of appropriate analytical methods is guided by factors such as sensitivity, specificity, accuracy, precision, and the nature of the sample matrix. sysrevpharm.org

Chromatography is a cornerstone technique for separating individual components from a complex mixture, making it indispensable for the analysis of natural product extracts. khanacademy.orgexcedr.com For a diterpenoid like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed, often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity. nih.govbronkhorst.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing non-volatile and thermally sensitive compounds like many diterpenoids. The technique separates compounds in a liquid mobile phase passing through a solid stationary phase before they are ionized and detected by a mass spectrometer. nih.govmdpi.com LC-MS/MS, or tandem mass spectrometry, offers high selectivity and sensitivity, making it a primary tool for quantifying analytes in complex biological matrices. nih.govanjs.edu.iq Reversed-phase liquid chromatography is a frequently used and effective method for separating a wide range of analytes. anjs.edu.iq

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility and thermal stability before analysis. GC-MS separates compounds in a gaseous mobile phase and provides excellent separation efficiency. scripps.edu

The table below illustrates typical parameters that could be established for the quantification of a novel diterpenoid like this compound using LC-MS/MS.

| Parameter | Example Specification | Purpose |

|---|---|---|

| Chromatographic Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separation of the analyte from other matrix components based on polarity. |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) | To elute the compound of interest from the column with optimal peak shape. |

| Flow Rate | 0.3 mL/min | Ensures efficient separation and ionization. |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates charged ions from the analyte molecules for MS detection. scripps.edu |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. |

Spectroscopic techniques are vital for the initial detection and structural elucidation of novel compounds. photonics.comsemi.ac.cn These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its chemical structure and properties. photonics.com

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet or visible light by a molecule. platypustech.com It is often used to identify the presence of chromophores (light-absorbing groups) within a molecule, providing preliminary structural information and a means for quantification. platypustech.com

Fluorescence Spectroscopy is a highly sensitive technique that measures the light emitted by a substance after it has absorbed light. photonics.comnih.gov If this compound or its derivatives possess fluorescent properties, this method can offer excellent sensitivity for detection at very low concentrations. nih.gov

Raman Spectroscopy provides information about molecular vibrations and can offer a detailed fingerprint of a compound. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be used to detect trace amounts of a substance. semi.ac.cn This technique is non-destructive and requires minimal sample preparation.

The following table summarizes the applicability of these spectroscopic techniques in the analysis of a compound like this compound.

| Technique | Information Provided | Primary Application in this compound Research |

|---|---|---|

| UV-Vis Spectroscopy | Presence of chromophores, electronic transitions. platypustech.com | Initial detection, purity assessment, and quantification if a unique chromophore exists. |

| Fluorescence Spectroscopy | Information on fluorescent moieties, highly sensitive quantification. photonics.com | Trace-level detection and quantification, assuming the molecule is fluorescent or can be derivatized with a fluorescent tag. |

| Raman Spectroscopy | Vibrational and rotational modes, providing a specific molecular fingerprint. nih.gov | Structural characterization, identification in complex matrices, and non-destructive analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and connectivity of atoms. platypustech.com | The definitive technique for elucidating the complete chemical structure of a novel compound like this compound. |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. scripps.edunih.gov In the context of a new compound, advanced MS techniques are indispensable for metabolomics and pharmacokinetic studies. mdpi.comstanford.edu

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the accurate identification of this compound and its metabolites in complex biological samples like plasma, urine, and tissues. mdpi.com By providing a precise mass measurement, HRMS helps in determining the elemental formula of unknown metabolites.

In pharmacokinetic research, which studies the absorption, distribution, metabolism, and excretion (ADME) of a compound, tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its superior sensitivity and specificity. nih.gov It enables the tracking of this compound concentrations in biological fluids over time.

The table below outlines various MS-based experiments and their roles in the metabolomic and pharmacokinetic profiling of this compound.

| MS Application | Technique | Research Goal |

|---|---|---|

| Metabolite Identification | LC-HRMS | To identify potential metabolites of this compound in biological systems by comparing samples from treated and untreated subjects. |

| Quantitative Bioanalysis | LC-MS/MS | To accurately measure the concentration of this compound and its major metabolites in plasma or other tissues over time. nih.gov |

| Metabolic Stability | Incubation with liver microsomes followed by LC-MS/MS | To assess the rate at which this compound is metabolized by liver enzymes, predicting its in vivo clearance. |

| Protein Binding | Equilibrium dialysis or ultrafiltration followed by LC-MS/MS | To determine the fraction of this compound bound to plasma proteins, which affects its distribution and availability. |

Spectroscopic Techniques for this compound Detection and Characterization (e.g., UV-Vis, Fluorescence, Raman)

Method Validation and Reproducibility in this compound Research

The development of any new analytical method for this compound must be followed by a thorough validation process to ensure that the results are reliable and reproducible. fda.gov Method validation demonstrates that an analytical procedure is suitable for its intended purpose. fda.govnih.gov Key validation characteristics include accuracy, precision, specificity, detection limit, quantification limit, linearity, and range. nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) and calculating the percent recovery. nih.gov

Sensitivity of an analytical method refers to its ability to detect and quantify small amounts of the analyte. This is determined by the Limit of Detection (LOD), the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, and the Limit of Quantification (LOQ), the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

The table below provides example acceptance criteria for these validation parameters, based on common regulatory guidelines.

| Validation Parameter | Assessment | Example Acceptance Criterion |

|---|---|---|

| Precision (Repeatability & Intermediate) | Analysis of replicate samples at different concentrations. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |

| Accuracy | Percent recovery of known spiked amounts. | Mean recovery of 85-115% of the nominal value (80-120% at LOQ). |

| Sensitivity (LOQ) | Signal-to-noise ratio or determination of concentration with acceptable precision and accuracy. | Signal-to-noise ratio typically ≥ 10; precision and accuracy criteria must be met. |

| Linearity | Analysis of samples at five or more concentrations across the expected range. | Correlation coefficient (r²) ≥ 0.99. |

Inter-laboratory variability, also known as reproducibility, refers to the variation in results when the same analysis is performed by different laboratories. nih.govnih.gov Assessing this variability is crucial for standardizing an analytical method for widespread use. nih.gov It accounts for potential differences arising from various operators, equipment, and laboratory environments. nih.govresearchgate.net

The following hypothetical table illustrates how data from an inter-laboratory study might be presented.

| Participating Laboratory | Measured Concentration (ng/mL) | Deviation from Mean (%) |

|---|---|---|

| Lab 1 | 52.1 | +4.2% |

| Lab 2 | 48.5 | -3.0% |

| Lab 3 | 49.2 | -1.6% |

| Lab 4 | 51.5 | +3.0% |

| Lab 5 | 48.7 | -2.6% |

| Mean | 50.0 | - |

| Standard Deviation | 1.65 | - |

| Inter-Lab CV (%) | 3.3% | - |

Future Research Directions and Unexplored Amentoditaxone Avenues

Integration of Omics Technologies for Comprehensive Amentoditaxone Research

To fully comprehend the biological impact of this compound, an integrated "omics" approach is essential. These high-throughput technologies can provide a holistic view of the molecular changes induced by the compound within a biological system.

Transcriptomics: This involves the study of the complete set of RNA transcripts produced by an organism. For this compound, transcriptomic analysis of cells or tissues treated with the compound would reveal which genes are activated or suppressed. This could offer initial clues into the cellular pathways it modulates. For instance, given that other diterpenoids from Amentotaxus formosana have shown cytotoxic and anti-inflammatory activities, transcriptomics could identify gene expression signatures related to apoptosis, cell cycle regulation, or inflammatory signaling that are uniquely affected by this compound researchgate.netdntb.gov.ua.

Proteomics: As the functional endpoints of gene expression, proteins are critical drug targets. Proteomics, the large-scale study of proteins, can identify which proteins directly bind to this compound or whose expression levels change upon treatment. This is crucial for moving from a correlational understanding (via transcriptomics) to a functional one.

Metabolomics: This is the comprehensive analysis of all metabolites within a biological sample. Metabolomic profiling can illustrate how this compound affects the metabolic state of a cell. This is particularly relevant for exploring potential anticancer effects, as cancer cells often exhibit altered metabolic pathways.

The integration of these omics datasets would provide a multi-layered understanding of this compound's effects, facilitating the generation of robust hypotheses about its mechanism of action nih.govnih.gov.

Identification of Novel Mechanistic Targets and Biological Pathways

The unprecedented diterpenoid skeleton of this compound is its most compelling feature, suggesting it may interact with biological targets in ways never before seen researchgate.netacs.org. A primary goal of future research must be the identification of these novel targets and the pathways they regulate.

Given the known anti-inflammatory and cytotoxic properties of other compounds isolated from Amentotaxus species, initial investigations could focus on key regulators of cancer and inflammation researchgate.netcambridge.org. For example, screening this compound against panels of kinases, proteases, or nuclear receptors could uncover unexpected interactions. Its unique three-dimensional structure might allow it to bind to allosteric sites on proteins that are inaccessible to other molecules, potentially leading to the development of a first-in-class therapeutic agent. Elucidating these mechanisms is fundamental, as it forms the scientific basis for any future therapeutic development nih.govnih.govdrugbank.com.

Potential for Combination Studies with Other Agents in Preclinical Models

In modern pharmacology, particularly in oncology, combination therapy is a cornerstone of treatment. Investigating this compound in combination with other therapeutic agents could reveal synergistic or additive effects, potentially enhancing efficacy or overcoming drug resistance.